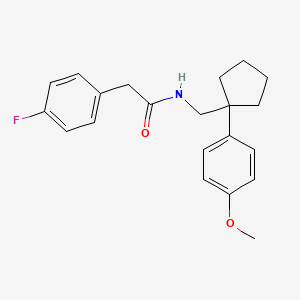

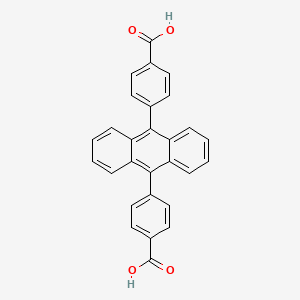

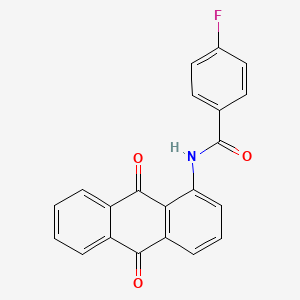

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a derivative of diaryl ureas, which are significant in medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and biological evaluation of related diaryl urea derivatives, which are designed as potential anticancer agents. These compounds, including the ones mentioned in the papers, are evaluated for their antiproliferative activity against various cancer cell lines, indicating the importance of the urea moiety and the aryl groups in their biological activity .

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the reaction of an aryl amine with an isocyanate to form the urea linkage. In the context of the provided papers, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized using computer-aided design, which suggests a methodical approach to optimize the interactions with biological targets . Similarly, 1-aryl-3-(2-chloroethyl) ureas were synthesized from 4-phenylbutyric acid and alkylanilines, demonstrating a different approach to introducing the urea functionality . These methods could potentially be adapted for the synthesis of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea.

Molecular Structure Analysis

The molecular structure of diaryl ureas plays a crucial role in their biological activity. The presence of different substituents on the aryl rings, such as the trifluoromethyl group, can significantly influence the binding affinity and selectivity towards biological targets. The papers suggest that the introduction of specific groups like pyridin-2-ylmethoxy and chloroethyl enhances the antiproliferative effects of these compounds . The molecular structure of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea would likely exhibit similar considerations in its biological activity.

Chemical Reactions Analysis

The chemical reactivity of diaryl ureas is influenced by the substituents attached to the urea moiety and the aryl rings. The papers do not provide detailed chemical reaction mechanisms for the compounds studied, but they do indicate that the target compounds exhibit significant antiproliferative effects, which could be attributed to their ability to interact with and inhibit specific biological pathways, such as those involving BRAF inhibitors . The reactivity of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea would be expected to be similar, with the potential to participate in biological interactions that lead to anticancer activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas, such as solubility, stability, and lipophilicity, are essential for their pharmacokinetic and pharmacodynamic profiles. While the papers do not provide specific data on these properties for the compounds , they do report the calculated IC50 values, which are indicative of the compounds' potency against cancer cell lines . These properties are critical for the development of diaryl ureas as anticancer agents and would be important to consider for 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea as well.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research on trisubstituted phenyl urea derivatives highlights the exploration of structure-activity relationships, particularly focusing on neuropeptide Y5 receptor antagonists. Modifications of the lead compound resulted in analogues with potent in vitro activity, demonstrating the importance of structural optimization in medicinal chemistry (Fotsch et al., 2001).

Gelation and Morphology

Studies on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea have shown its ability to form hydrogels, with the gel's properties being dependent on the identity of the anion. This research provides insights into tuning the physical properties of gels for various applications (Lloyd & Steed, 2011).

Enzymatic Acylation in Green Solvents

The enzymatic acylation of nucleosides in 2-methyltetrahydrofuran, a greener alternative to traditional solvents, showcases the compound's potential in biocatalyzed processes. This research underscores the importance of green chemistry principles in pharmaceutical synthesis (Simeó et al., 2009).

Metabolism of sEH Inhibitors

Investigations into the metabolism of soluble epoxide hydrolase (sEH) inhibitors, such as 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, highlight the therapeutic potential of these compounds in modulating inflammation and protecting against various diseases. Understanding the metabolism is crucial for assessing safety and effectiveness (Wan et al., 2019).

Propriétés

IUPAC Name |

1-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O3/c14-13(15,16)9-1-3-10(4-2-9)18-11(19)17-7-12(20)5-6-21-8-12/h1-4,20H,5-8H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYGGJBVTZZNJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2520831.png)

![Methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520837.png)

![2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2520843.png)

![2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520847.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2520853.png)